molecular formula C16H16F3N3O3S B2527405 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034275-61-9

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2527405
CAS No.: 2034275-61-9
M. Wt: 387.38
InChI Key: AVYDSLKCVFQQBS-UHFFFAOYSA-N
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Description

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic fluoropyrimidine derivative intended for research purposes. Compounds within the fluoropyrimidine class are extensively investigated in cancer research for their antimetabolite properties, which can interfere with nucleic acid synthesis . The core 5-fluoropyrimidine structure is analogous to uracil, a natural pyrimidine base, and is known for its potential to be metabolized into active forms that may inhibit key enzymes like thymidylate synthase (TS) or become misincorporated into RNA and DNA, leading to cytotoxicity and cell death . The specific structural features of this compound—including the piperidine-oxygen linker and the 2,5-difluorobenzylsulfonyl group—suggest it is designed for targeted interaction with biological systems, potentially enhancing selectivity or modulating its mechanism of action. This reagent provides researchers with a specialized tool for probing novel biochemical pathways, studying enzyme inhibition, and evaluating mechanisms of action in cellular models. It is strictly for use in laboratory research. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-12-3-4-15(19)11(6-12)10-26(23,24)22-5-1-2-14(9-22)25-16-20-7-13(18)8-21-16/h3-4,6-8,14H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDSLKCVFQQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structural features suggest it may exhibit various biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O3SC_{16}H_{18}F_{3}N_{3}O_{3}S, and it possesses a molecular weight of approximately 351.4 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a fluorinated pyrimidine moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The presence of the sulfonyl group may enhance binding affinities to enzymes or receptors involved in critical biological pathways. Such interactions can lead to modulation of cellular functions, potentially resulting in therapeutic effects.

Biological Activity Overview

Research indicates that 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant inhibitory effects against various bacterial strains. For instance, related fluorinated compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain piperidine derivatives have shown promising results against melanoma and leukemia cells, indicating potential for further development as anticancer agents .

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological efficacy based on structural variations:

Compound NameStructure FeaturesBiological Activity
2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazineContains a pyrazine instead of pyrimidineModerate antimicrobial activity
2-((1-((2-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazineChlorine substitutionLower potency compared to fluorinated analogs
2-((1-((2-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazineMethyl group additionAltered pharmacokinetic profile

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxicity of related piperidine derivatives against various cancer cell lines. Results indicated that the presence of the sulfonyl group significantly enhanced the compounds' ability to inhibit cell proliferation in vitro .
  • Microbial Resistance : Another study explored the antimicrobial properties of fluorinated compounds against resistant strains of bacteria. The findings suggested that modifications such as fluorination could improve efficacy against resistant pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines such as PC3, K562, Hela, and A549. The results indicated that certain compounds exhibited moderate to good anticancer activities at low concentrations (5 µg/ml), with some compounds showing inhibition rates exceeding 60% against PC3 cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineInhibition Rate (%)
Compound 5lPC364.20
Compound 5nPC351.71
Compound 5oPC350.52
Compound 5rPC355.32
Compound 5vPC364.20

Antifungal and Insecticidal Properties

The compound has also been investigated for its antifungal and insecticidal activities. In vitro tests revealed that several pyrimidine derivatives exhibited significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates above 80% .

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget PathogenInhibition Rate (%)
Compound 5aB. cinerea96.76
Compound 5bB. cinerea100.00
Compound 5vS. sclerotiorum82.73

Similarly, insecticidal assays demonstrated that certain derivatives had promising mortality rates against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml .

Table 3: Insecticidal Activity of Pyrimidine Derivatives

CompoundTarget PestMortality Rate (%)
Compound 5wS. frugiperda90.0
Compound 5oS. frugiperda80.0
Compound 5tM. separata83.3

Agricultural Applications

The antifungal properties of the compound suggest its potential use in agricultural settings as a fungicide to control crop diseases caused by fungal pathogens. The effectiveness against various fungi indicates that it could be developed into a viable agricultural product.

Material Science Applications

The unique chemical structure of 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine may also lead to applications in material science, particularly in the synthesis of polymers or composites where specific interactions with other materials are required.

Comparison with Similar Compounds

Key Observations:

Pyrimidine Substituent :

  • The target compound and the cyclohexyl analog share a 5-fluoro group, which reduces metabolic oxidation compared to the 5-chloro substituent in the phenylsulfonyl analog . Chlorine’s larger atomic radius may hinder binding in sterically restricted pockets.

The 3,5-difluorophenyl substituent in lacks the methylene spacer, reducing flexibility but increasing planarity for flat binding pockets. The cyclohexyl group in is non-aromatic and highly lipophilic, likely improving membrane permeability but reducing target specificity.

Molecular Weight and Lipophilicity: The target compound’s molecular weight (~387.1) is intermediate between the chloro-substituted analog (389.8) and the cyclohexyl analog (343.4).

Implications of Substituent Variations on Physicochemical and Pharmacological Properties

Electronic Effects:

  • Fluorine vs.

Steric and Conformational Effects:

  • The benzylsulfonyl group in the target compound provides a rigid yet flexible scaffold compared to the cyclohexylsulfonyl group in , which may adopt multiple conformations due to its aliphatic nature.

Pharmacokinetic Considerations:

  • The 2,5-difluorobenzyl moiety may enhance metabolic stability compared to non-fluorinated analogs by resisting oxidative degradation.

Target Selectivity:

  • The 3,5-difluorophenyl group in could favor flat binding pockets (e.g., ATP sites in kinases), while the cyclohexyl group in might engage hydrophobic pockets in proteases or GPCRs.

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